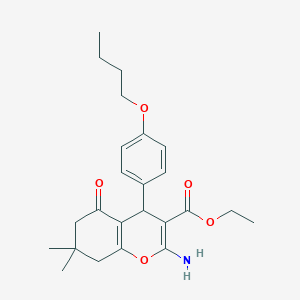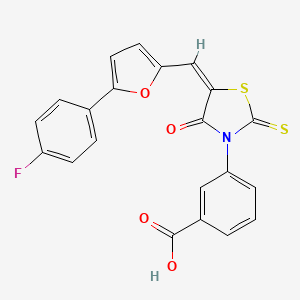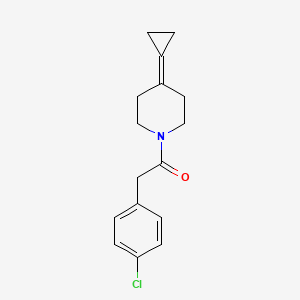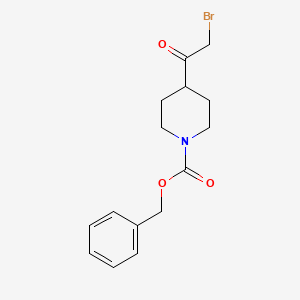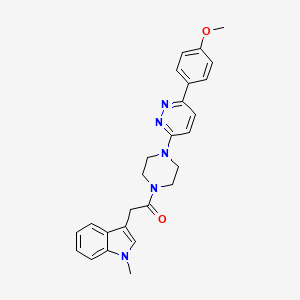
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole" is not directly mentioned in the provided papers. However, the papers discuss various brominated thiazole derivatives, which are relevant to the analysis of the compound due to the similarity in chemical structure and reactivity. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and bromination is a common functionalization method for these compounds .
Synthesis Analysis
The synthesis of brominated thiazole derivatives can involve different starting materials and reagents. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which indicates the versatility of brominated intermediates in synthesizing thiazole derivatives . Additionally, the synthesis of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles from 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes using N-bromosuccinimide suggests a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The position of the bromine substituent can significantly affect the electronic properties of the molecule. For example, bromination at the 2-position of thiazole has been shown to proceed via an ylid mechanism of electrophilic substitution, which could be relevant for understanding the reactivity of the 2-bromo substituent in the compound of interest .
Chemical Reactions Analysis
Brominated thiazoles can undergo various chemical reactions, including further functionalization. The presence of a bromine atom can facilitate nucleophilic substitution reactions, allowing for the introduction of different functional groups. The reactivity of the bromomethyl group in 2-alkylidene-5-(bromomethyl)-1,3-thiazoles with S,O,N-nucleophiles for selective synthesis of functionalized derivatives is an example of such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiazole derivatives can vary widely depending on the substituents present on the thiazole ring. For instance, the introduction of a bromine atom can increase the density and boiling point of the compound compared to its non-brominated counterpart. The presence of additional functional groups, such as the oxolan-3-yl group in the compound of interest, would further influence properties like solubility, melting point, and chemical stability. Although the specific properties of "2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole" are not detailed in the provided papers, the general trends observed in similar compounds can provide insights .
Aplicaciones Científicas De Investigación
Thiazole, a five-membered heterocyclic compound, has been extensively studied due to its wide range of therapeutic applications. Thiazole derivatives have been synthesized and investigated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. The innovation in thiazole chemistry has led to the development of novel compounds with enhanced therapeutic efficacy and reduced side effects. A comprehensive review of the therapeutic patent literature from 2008 to 2012 has highlighted the significant developments in thiazole derivatives, focusing on their application in inhibiting enzymes related to metabolism and various diseases (Leoni et al., 2014).
Thiazolidinediones and Their Medicinal Perspectives
2,4-Thiazolidinedione, also known as glitazone, is another important scaffold within thiazole chemistry. It has been identified for its wide pharmacological activities and opportunities for structural modification. Thiazolidinediones have shown promising results as antimicrobial, anticancer, and antidiabetic agents. The structural flexibility of the thiazolidinedione nucleus allows for a diverse range of biological activities, paving the way for the development of novel therapeutic agents (Singh et al., 2022).
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis and chemical transformation of phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively researched. These derivatives exhibit a variety of biological activities, such as insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. The exploration of 4-phosphorylated 1,3-azoles contributes to the development of novel compounds with significant therapeutic potential, showcasing the versatility of thiazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).
Thiazole Derivatives as Antimicrobial and Antitumor Agents
Thiazole derivatives have been recognized for their significant antimicrobial and antitumor activities. The structural diversity and potential for chemical modifications enable the development of thiazole-based compounds with targeted biological activities. Research has emphasized the importance of thiazole and its derivatives in designing new drug molecules for treating various life-threatening ailments, highlighting their role in the advancement of medicinal chemistry and pharmacology (Mishra et al., 2015).
Propiedades
IUPAC Name |
2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCZTGQJLQJSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)

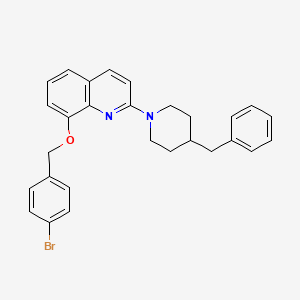
![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)

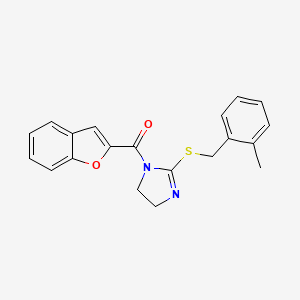
![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)
![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)
